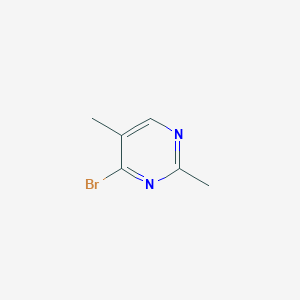

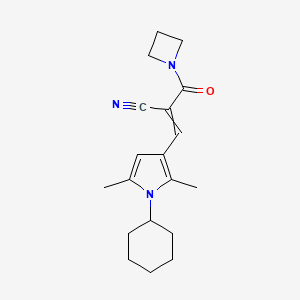

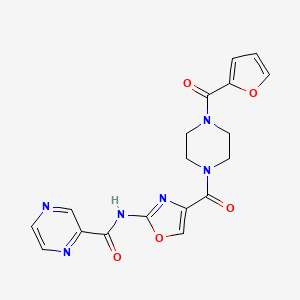

![molecular formula C18H14N2O3S2 B2477993 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034330-79-3](/img/structure/B2477993.png)

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a thiophene ring, a benzothiazole ring, and a carboxamide group . These functional groups and heterocyclic rings are often found in biologically active compounds and could potentially exhibit various biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including acylation, oxidation, and possibly electrophilic substitution reactions . The synthesis could start with the acylation of an amine (such as 1,3-benzothiazol-6-amine) with furan-2-carbonyl chloride to give a carboxamide, which could then be converted to a thioamide by treatment with excess P2S5 in anhydrous toluene . The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium could afford the benzothiazole ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, thiophene, and benzothiazole rings would likely result in a planar structure due to the sp2 hybridization of the carbon atoms in these rings . The presence of the carboxamide group could introduce some polarity to the molecule .Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions due to the presence of the furan, thiophene, benzothiazole, and carboxamide groups . For example, it could undergo electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it could exhibit some degree of solubility in organic solvents due to the presence of the furan, thiophene, and benzothiazole rings . The presence of the carboxamide group could also introduce some polarity to the molecule, potentially affecting its solubility in polar solvents .Scientific Research Applications

- Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents to combat microbial resistance .

- Notably, a related furan-containing compound demonstrated micromolar potency against the H5N1 virus .

- Although specific data on this compound’s anticancer activity are scarce, furan derivatives have shown promise in cancer research. Researchers have synthesized novel furan-based compounds and evaluated their efficacy against various cancer cell lines .

- Some furan derivatives exhibit herbicidal properties. By modifying the compound’s structure, researchers may enhance its weed-controlling spectrum .

Antibacterial Activity

Antiviral Properties

Anticancer Potential

Herbicidal Activity

Other Therapeutic Applications

Mechanism of Action

Target of Action

The primary targets of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The exact mode of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide It is known that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably .

Result of Action

The molecular and cellular effects of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-7-24-9-13)16-2-1-6-23-16/h1-9,11,22H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEORPNACYGLKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

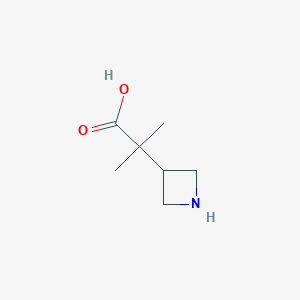

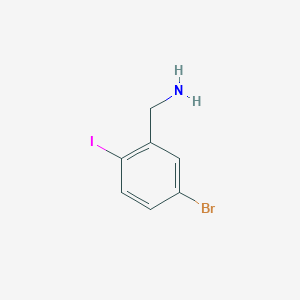

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)

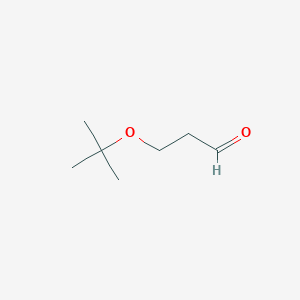

![1-(3,5-dimethylphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2477921.png)

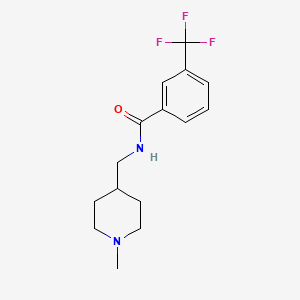

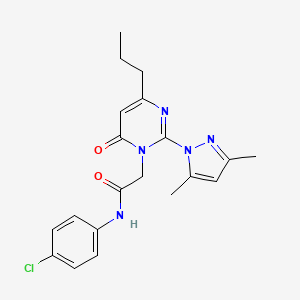

![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)

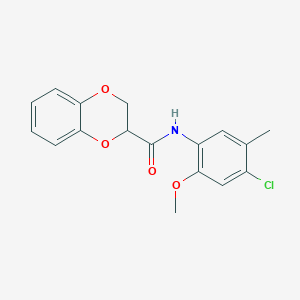

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)